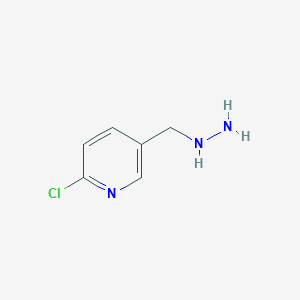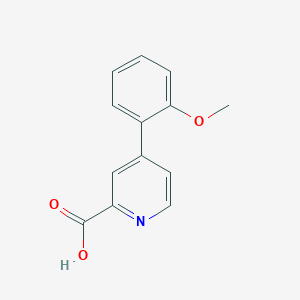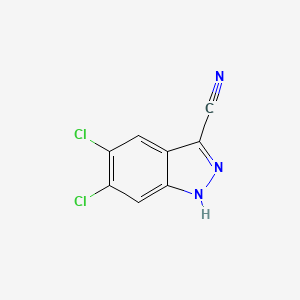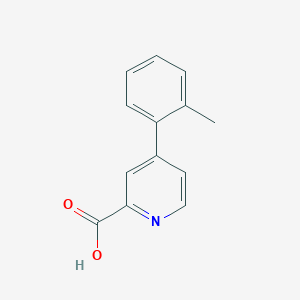
1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid” contains several functional groups. It has an ethoxy group (an ether), a benzothiazole group (a heterocyclic compound containing a benzene fused to a thiazole ring), a pyrrolidine ring (a five-membered ring with nitrogen), a carboxylic acid group, and a ketone group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzothiazole group is aromatic, which could contribute to the compound’s stability and reactivity. The presence of both a carboxylic acid group and a ketone could also affect the compound’s reactivity.Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and more. The ketone could undergo reactions such as nucleophilic addition. The benzothiazole ring could also participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis of New Pyridine Derivatives and Antimicrobial Activity A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives involving 2-amino substituted benzothiazoles and their antimicrobial activity. The research reported modest antimicrobial effects against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Synthesis and Microbial Studies of Pyridine Derivatives In another study by Patel and Agravat (2007), the synthesis of pyridine derivatives from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride was examined. The synthesized compounds were screened for antibacterial and antifungal activities, showing variable effects (Patel & Agravat, 2007).
Biochemical Synthesis and Reactions
Reaction with Tetrazol-5-Amine Goryaeva et al. (2015) investigated the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine, leading to the formation of azidopyrimidine carboxylates. This research contributes to understanding the chemical behavior of such compounds in reactions (Goryaeva et al., 2015).
New Derivatives and Physical Work Capacity A 2015 study by Цублова et al. focused on synthesizing new 2-animo-6-ethoxybenzothiazole derivatives and testing their effect on physical work capacity in mice. Some of these substances showed enhanced physical performance (Цублова et al., 2015).
Synthesis of 4-Thiazolidinones of Nicotinic Acid Patel and Shaikh (2010) synthesized 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, analyzing their antimicrobial properties. Some compounds compared favorably with standard drugs in antimicrobial screening (Patel & Shaikh, 2010).
Biological Activity and Potential Applications
Synthesis and Antioxidant Activity of Derivatives Tumosienė et al. (2019) synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. They screened these compounds for antioxidant activity, finding several potent antioxidants (Tumosienė et al., 2019).
Synthesis and Antimicrobial Studies of Pyridine Derivatives A 2009 study by Patel and Agravat examined the antimicrobial activity of newly synthesized pyridine derivatives. These compounds were found to possess considerable antibacterial activity (Patel & Agravat, 2009).
Safety And Hazards
As with any chemical compound, handling “1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures.
Orientations Futures
Benzothiazoles and their derivatives are a topic of ongoing research due to their diverse biological activities. Future research on this compound could explore its potential biological activities and develop more efficient synthesis methods.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and literature on this compound would be needed. Always consult a professional chemist or a reliable source for information on handling or working with this compound.
Propriétés
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-20-9-3-4-10-11(6-9)21-14(15-10)16-7-8(13(18)19)5-12(16)17/h3-4,6,8H,2,5,7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPDESDHGIPRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393765.png)

![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)


![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)
![[1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1393774.png)


